REACTION_CXSMILES
|
[Cl:1]N1C(=O)CCC1=O.[S:9]1[CH:13]=[CH:12][C:11]([C:14]#[N:15])=[CH:10]1.C([O-])([O-])=O.[K+].[K+]>CCCCCC>[ClH:1].[Cl:1][C:13]1[S:9][CH:10]=[C:11]([CH2:14][NH2:15])[CH:12]=1 |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)C#N
|
Name
|
HClO4
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Removal of the solids
|
Type
|
CUSTOM
|
Details
|
the volatiles afforded the crude product as a yellow oil
|
Type
|
ADDITION
|
Details
|
a mixture of starting material
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |